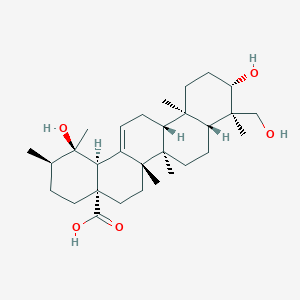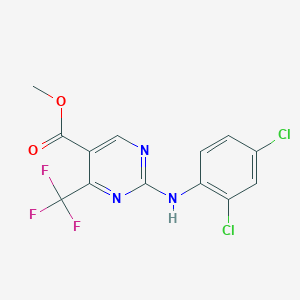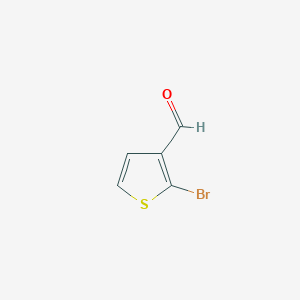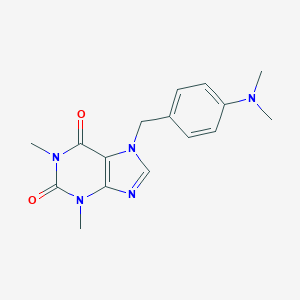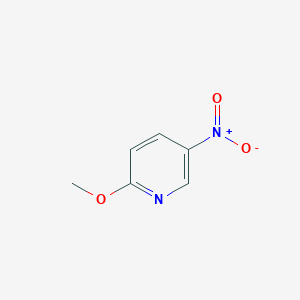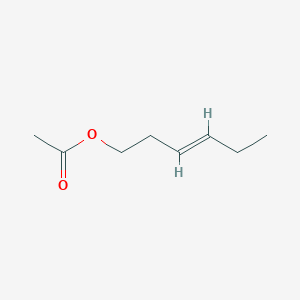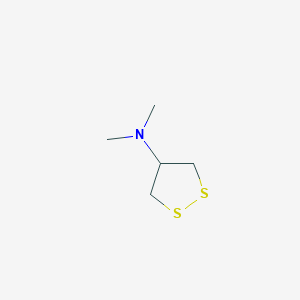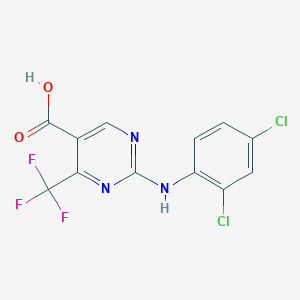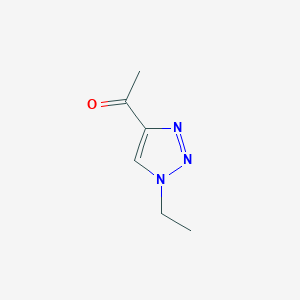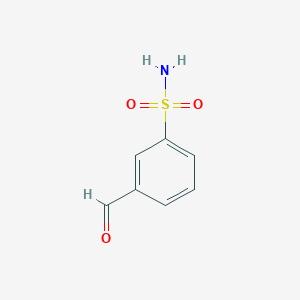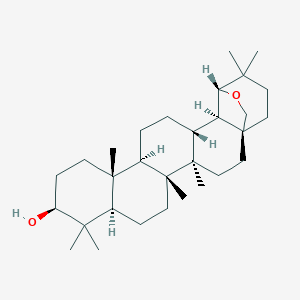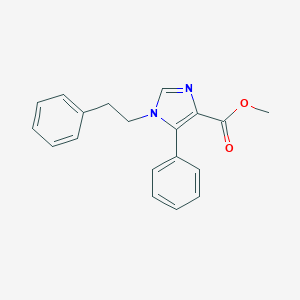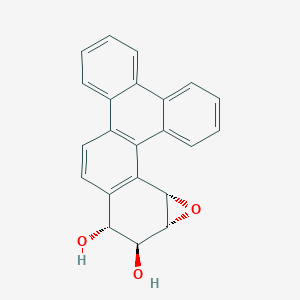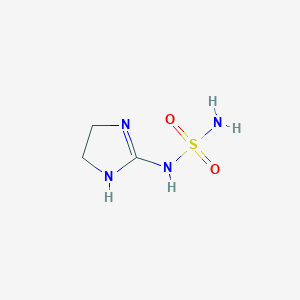
2-Sulfamoylimino-imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfamoylimino-imidazolidine, also known as SII, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. SII has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-Sulfamoylimino-imidazolidine is not fully understood, but it is believed to involve the binding of the compound to the active site of carbonic anhydrase enzymes. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This disruption in acid-base balance can have a variety of physiological effects, including the inhibition of tumor growth and the reduction of intraocular pressure.
生化学的および生理学的効果
2-Sulfamoylimino-imidazolidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. These effects make it a promising candidate for further investigation as a potential therapeutic agent.
実験室実験の利点と制限
One advantage of using 2-Sulfamoylimino-imidazolidine in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This specificity can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 2-Sulfamoylimino-imidazolidine is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Sulfamoylimino-imidazolidine, including its potential as a therapeutic agent for diseases such as glaucoma, epilepsy, and cancer. Further investigation into the mechanism of action of 2-Sulfamoylimino-imidazolidine may also lead to the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Additionally, the use of 2-Sulfamoylimino-imidazolidine in combination with other therapeutic agents may enhance its efficacy and reduce its potential toxicity.
合成法
The synthesis of 2-Sulfamoylimino-imidazolidine can be achieved through a variety of methods, including the reaction of imidazolidine-2-thione with sulfamoyl chloride. Other methods include the reaction of imidazolidine-2-thione with sulfonyl isocyanate or the reaction of imidazolidine-2-thione with sulfonyl azide. These methods have been shown to produce 2-Sulfamoylimino-imidazolidine in good yields and with high purity.
科学的研究の応用
2-Sulfamoylimino-imidazolidine has been studied for a variety of scientific research applications, including its potential as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance in the body. 2-Sulfamoylimino-imidazolidine has been shown to inhibit these enzymes, making it a potential therapeutic target for diseases such as glaucoma, epilepsy, and cancer.
特性
CAS番号 |
136810-61-2 |
|---|---|
製品名 |
2-Sulfamoylimino-imidazolidine |
分子式 |
C3H8N4O2S |
分子量 |
164.19 g/mol |
IUPAC名 |
2-(sulfamoylamino)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7) |
InChIキー |
NGBLDKLTVQMVHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NS(=O)(=O)N |
正規SMILES |
C1CN=C(N1)NS(=O)(=O)N |
同義語 |
Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
